Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride
Description
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride (CAS: 2177264-88-7) is a spirocyclic compound featuring a cyclopentane ring fused to an indoline moiety, with a carboxylic acid group at the 5'-position and a hydrochloride salt. This structure confers unique stereochemical and electronic properties, making it relevant in pharmaceutical and materials science research. The compound is listed by multiple global suppliers, including Wuxi Taxus Pharmaceutical Co., Ltd. and BOC Sciences, though it is currently marked as discontinued by CymitQuimica .
Properties
IUPAC Name |
spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOELWKCUYAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions. One common approach is the iridium-catalyzed allylic dearomatization and stereospecific migration, which allows for the enantioselective synthesis of spirocyclic compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the treatment of diseases related to oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular disorders.
Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and structural similarity to important pharmacophore centers make it a valuable component in drug design and material science.
Mechanism of Action
The mechanism by which spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant by neutralizing free radicals and preventing oxidative damage to cells. It may also modulate specific signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Key Observations :
- However, analogous derivatives (e.g., compounds 3a–3h) are synthesized via (3+2) cycloaddition using NaOH as a green catalyst, achieving high yields (82–95%) and excellent diastereoselectivity . In contrast, spiro[indole-pyrrole] derivatives () employ isocyanide-based multicomponent reactions, emphasizing modularity but requiring rigorous purification .
- Substituent Effects : The hydrochloride salt in the target compound enhances solubility in polar solvents compared to neutral ester derivatives (e.g., tert-butyl esters in and ). Halogen substituents (e.g., 5'-Cl or 5'-F in ) improve metabolic stability in drug discovery contexts .
Physicochemical and Analytical Comparisons
Table 2: Analytical Data for Selected Compounds
Key Observations :
- Melting Points : The target compound’s melting point is unspecified, but structurally related spiro[indole-pyrrole] derivatives melt at 138–140°C , while cyclopentane-indoline esters (e.g., 3a) exhibit higher melting points (162–164°C) due to increased rigidity .
- Spectroscopy : IR and NMR data for the hydrochloride derivative are absent in the evidence. However, ester-containing analogs (e.g., and ) show characteristic C=O stretches at 1700–1750 cm⁻¹ and δC 165–185 for carbonyl carbons .
Functional and Application Comparisons
- Pharmaceutical Potential: The hydrochloride salt form of the target compound likely improves bioavailability compared to neutral analogs (e.g., methyl esters in ). Compounds with halogen substituents (e.g., 5'-Cl in 3d–3e) are prioritized in medicinal chemistry for enhanced target binding .
- Catalytic Efficiency : The NaOH-catalyzed synthesis of spiro[cyclopentane-indoline] derivatives () is more sustainable than methods requiring transition metals or harsh conditions .
Biological Activity
Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a spirocyclic structure that is known to influence its interaction with biological targets. The spiro configuration often enhances the binding affinity to proteins and enzymes involved in various biological pathways.
Research indicates that spiro compounds can act on multiple biological targets, including:
- Bromodomain Inhibition : Certain derivatives of spiro[cyclopentane-1,3'-indoline] have been identified as bromodomain inhibitors. Bromodomains are protein domains that recognize acetylated lysines on histones and other proteins, playing a crucial role in gene expression regulation. Inhibiting these interactions can lead to altered gene expression profiles associated with various diseases, including cancer .
- Cytotoxicity : Preliminary studies have shown that spiro compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid have demonstrated significant antiproliferative activity in vitro against human breast (MCF-7) and lung (H460) cancer cell lines, with IC50 values indicating effective growth inhibition .
Biological Activity Data
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 2.06 | |
| Antiproliferative | H460 | 10.30 | |
| Bromodomain Inhibition | BET Family | Not Specified |
Case Studies
-
Anticancer Activity :
A study evaluated the antiproliferative effects of various spiro compounds on the NCI-60 human tumor cell line panel. The results indicated that some derivatives exhibited significant cytotoxicity, particularly against colon (HCT-15) and breast (MCF-7) cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the S phase . -
In Vivo Studies :
Further investigations included in vivo models where spiro derivatives were tested for their ability to inhibit tumor growth. Results showed promising outcomes, with certain compounds leading to reduced tumor sizes compared to control groups treated with standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the common synthetic routes for Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride?
Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs). A validated protocol involves reacting alkyl isocyanates, alkynyl esters, and 3-arylideneoxindoles in refluxing toluene (110°C, 0.5–2 hours), followed by purification via column chromatography . For example, using methyl 3-benzoylmethylene-2-oxindole as a precursor yields spiro[cyclopentane-1,3'-indoline] derivatives with >85% efficiency under optimized conditions (Table 1).
Q. Table 1: Solvent and Temperature Effects on Reaction Yield
| Entry | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 9 | PhMe | 110 | 0.5 | 86 |
| 10 | PhMe | 110 | 2 | 83 |
| 8 | MeCN | 60 | 6 | 45 |
| Adapted from |
Q. How is the structural integrity of this spiro compound confirmed?
Methodological Answer: Characterization involves:
- NMR Spectroscopy : and NMR confirm the spirocyclic framework (e.g., 3.0–4.5 ppm for cyclopentane protons; 170–180 ppm for carbonyl carbons) .
- HRMS : Exact mass determination (e.g., m/z 359.1 [M+H] for a derivative with Cl substitution) .
- Elemental Analysis : Matches calculated C, H, N values (e.g., C: 60.19% vs. 60.26% theoretical) .
Q. What are the IUPAC naming conventions for spiro compounds with multiple substituents?
Methodological Answer: The parent cycloalkane (cyclopentane) is numbered first, followed by the fused indoline system. For example, "5'-carboxylic acid" denotes the carboxylic acid group at position 5' on the indoline moiety. Substituents are prioritized by functional group hierarchy (carboxylic acid > halogens) .
Advanced Research Questions
Q. How can stereochemical control be achieved during spirocyclization?
Methodological Answer: Diastereoselectivity is influenced by:
- Catalysts : NaOH promotes (3+2) cycloadditions, yielding single diastereomers with three adjacent chiral centers .
- Reaction Solvent : Polar aprotic solvents (e.g., MeCN) favor transition-state stabilization for enantiopure products .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the indoline ring enhance steric guidance, as seen in derivatives like 5'-chloro-spiro compounds .
Q. What analytical challenges arise in resolving crystallographic data for spiro[indoline-3,3'-indolizine] analogs?
Methodological Answer: X-ray diffraction (XRD) reveals conformational flexibility in spiro rings. For example:
- Crystal Packing : Hydrogen bonds (O–H⋯O, C–H⋯π) form sheets or chains, as in CHClNO (space group P1, a = 8.7914 Å, b = 9.3155 Å) .
- Disorder Handling : Dual-position atoms require refinement with isotropic displacement parameters (e.g., 0.03–0.05 Å for Cl-substituted derivatives) .
Q. Table 2: Crystallographic Parameters for Spiro[indoline-3,3'-indolizine] Derivatives
| Parameter | Compound IV |
|---|---|
| Formula | CHClNO |
| Mol. Wt. | 438.89 g/mol |
| Space Grp | P1 |
| Volume | 1023.84 ų |
Q. What pharmacological mechanisms are hypothesized for spiro[indoline] derivatives?
Methodological Answer: While direct data on the hydrochloride form is limited, related spirooxindoles show:
- Enzyme Inhibition : Binding to kinases or proteases via the spirocyclic core’s rigidity .
- Antimicrobial Activity : Disruption of bacterial cell membranes via hydrophobic interactions (e.g., MIC = 8 µg/mL for S. aureus in analogs) .
Note: Target validation requires in vitro assays (e.g., SPR, ITC) and molecular docking studies.
Q. How do substituents on the indoline ring affect solubility and reactivity?
Methodological Answer:
- Halogens (-Cl, -F) : Increase hydrophobicity (logP +0.5) but reduce aqueous solubility (e.g., 5'-Cl derivative: 0.12 mg/mL in PBS) .
- Methoxy Groups (-OMe) : Enhance oxidative stability (T↑ by 15°C) but may sterically hinder nucleophilic attacks .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer:
Q. What strategies optimize HPLC purity for spiro compounds?
Methodological Answer:
- Mobile Phase : Acetonitrile/0.1% TFA (80:20) resolves carboxylate and hydrochloride forms (Rt = 6.2 vs. 7.8 min) .
- Column Choice : C18 columns with 3.5 µm particles improve peak symmetry for polar derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
